gamma-Glu-Trp

Description

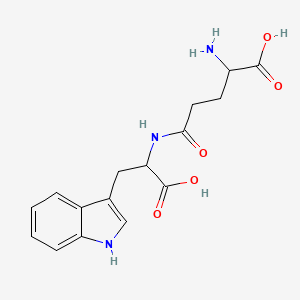

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATMPQFFVNKDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Synthesis Methodologies of Gamma Glutamyl Tryptophan

Enzymatic Pathways Governing Gamma-Glutamyl Peptide Formation

The formation of the γ-glutamyl linkage in peptides like γ-Glu-Trp is a specialized biochemical process. Unlike typical peptide bonds that involve the α-carboxyl group of an amino acid, this bond is formed with the γ-carboxyl group of a glutamate (B1630785) residue. This unique structure is primarily generated through the action of transferase and ligase enzymes.

Gamma-glutamyltranspeptidase (GGT; EC 2.3.2.2) is a key cell-surface enzyme central to glutathione (B108866) metabolism. nih.govresearchgate.net It catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione, to an acceptor, which can be an amino acid (like tryptophan), a peptide, or water. frontiersin.orgnottingham.ac.uk This enzymatic action is a primary route for the synthesis of various γ-glutamyl compounds, including γ-Glu-Trp. researchgate.netnih.gov

The active site is located within the small subunit. wikipedia.org X-ray crystallography studies have revealed that the catalytic center resides at the bottom of a deep groove. nih.govpnas.org A critical residue for catalysis is the N-terminal threonine of the small subunit (e.g., Thr-391 in E. coli GGT), which functions as the primary nucleophile. frontiersin.orgasm.org The hydroxyl group of this threonine residue initiates a nucleophilic attack on the carbonyl carbon of the γ-glutamyl donor substrate. frontiersin.orgpnas.org

The maturation of GGT from its inactive single-chain propeptide form into a functional heterodimer is an autocatalytic process. wikipedia.orgnih.gov This intramolecular cleavage occurs between specific glutamine and threonine residues (e.g., Gln-390 and Thr-391 in E. coli GGT). nih.gov The process involves a nucleophilic attack by the hydroxyl group of the threonine on the carbonyl carbon of the preceding glutamine residue, leading to the scission of the peptide bond. nih.govresearchgate.net

This autocatalytic event is essential for exposing the N-terminal threonine, which becomes the catalytic nucleophile of the mature enzyme. nih.gov The proper folding and subsequent cleavage of the propeptide are highly dependent on co-translational N-glycosylation. wikipedia.orgnih.gov Studies on human GGT have shown that the absence of N-glycans leads to the accumulation of the inactive, uncleaved propeptide form of the enzyme. nih.gov

The catalytic cycle of GGT follows a modified ping-pong mechanism involving two main steps: acylation and deacylation. frontiersin.orgresearchgate.net

Acylation: The γ-glutamyl donor (e.g., glutathione) binds to the active site. The N-terminal threonine nucleophile attacks the γ-glutamyl bond, forming a covalent γ-glutamyl-enzyme intermediate and releasing the rest of the donor molecule (e.g., cysteinyl-glycine). frontiersin.org

Deacylation: The γ-glutamyl moiety is transferred from the enzyme to an acceptor molecule.

If the acceptor is an amino acid like L-tryptophan, the reaction is a transpeptidation , yielding γ-Glu-Trp. frontiersin.orgmdpi.com

If the acceptor is water, the reaction is a hydrolysis , yielding glutamate. frontiersin.orgmdpi.com

If the acceptor is another donor molecule, the reaction is an autotranspeptidation . frontiersin.org

Kinetic studies reveal that transpeptidation is generally favored over hydrolysis, especially at alkaline pH. scienceasia.orgasm.org The affinity of GGT for its substrates can be quantified by the Michaelis constant (Kₘ). For instance, human GGT1 exhibits similar Kₘ values for glutathione (GSH) and leukotriene C₄ (LTC₄), around 10 µM. nih.gov The presence of a dipeptide acceptor can significantly shift the reaction from hydrolysis to transpeptidation. nih.gov

| Substrate | Kₘ (µM) |

|---|---|

| Glutathione (GSH) | 10.60 ± 0.07 |

| Glutathione Disulfide (GSSG) | 8.80 ± 0.05 |

| Leukotriene C₄ (LTC₄) | 10.8 ± 0.1 |

Certain microbial L-glutaminases (EC 3.5.1.2), particularly from Bacillus amyloliquefaciens, exhibit significant γ-glutamyl transferase activity in addition to their primary hydrolytic function. nih.govnih.gov These enzymes have been successfully employed for the efficient synthesis of γ-Glu-Trp from L-glutamine (as the γ-glutamyl donor) and L-tryptophan (as the acceptor). nih.govnih.govresearchgate.net

The mechanism is analogous to that of GGT, proceeding in two steps: the formation of a γ-glutamyl-enzyme intermediate followed by the transfer of the γ-glutamyl group to an acceptor. nih.gov The reaction pH is a critical factor, with optimal synthesis of γ-glutamyl peptides occurring at alkaline pH (around 10), which favors the transpeptidation reaction over hydrolysis. nih.gov Research has demonstrated that under optimized conditions, L-glutaminase can achieve high conversion rates for the synthesis of γ-Glu-Trp and its derivatives (γ-[Glu]ₙ-Trp). nih.gov

| Parameter | Optimal Value |

|---|---|

| pH | 10 |

| Temperature | 37 °C |

| Reaction Time | 3 hours |

| Substrate Ratio (Gln:Trp) | 1:3 (0.1 mol/L each) |

| Enzyme Concentration | 0.1% (m/v) |

While GGT and L-glutaminase catalyze the transfer of a pre-existing γ-glutamyl group, γ-glutamyl ligases are involved in the de novo synthesis of the γ-glutamyl bond in an ATP-dependent manner. The two key enzymes in this category are γ-glutamylcysteine synthetase (γ-GCS) and glutathione synthetase (GS), which are responsible for the two sequential steps of glutathione biosynthesis. nih.govmdpi.com

Gamma-Glutamyl Cysteine Synthetase (γ-GCS): This enzyme catalyzes the first and rate-limiting step in glutathione synthesis, ligating the γ-carboxyl group of L-glutamate to the amino group of L-cysteine to form γ-glutamylcysteine. mdpi.com

Glutathione Synthetase (GS): This enzyme adds a glycine (B1666218) residue to the C-terminus of γ-glutamylcysteine to form glutathione. nih.govmdpi.com

Due to its broad substrate specificity, γ-GCS has the potential to produce a variety of γ-glutamyl peptides if other amino acids are available as substrates in place of cysteine. mdpi.com This suggests a potential, though less direct, pathway for the biosynthesis of γ-glutamyl peptides. However, the primary and most efficient enzymatic routes for synthesizing γ-Glu-Trp specifically involve the transferase activities of GGT and L-glutaminase. nih.govnih.gov

Mechanisms of Gamma-Glutamyltranspeptidase (GGT) Catalysis

Optimized Enzymatic Production Strategies for Gamma-Glutamyl-Tryptophan

Enzymatic production of γ-Glu-Trp is a highly effective method, utilizing enzymes that facilitate the formation of the characteristic peptide bond at the gamma-carboxyl group of glutamic acid. iris-biotech.de The process involves the transfer of a γ-glutamyl group from a donor substrate to L-tryptophan. biosynth.com Optimization of this bioprocess focuses on selecting the right enzyme, balancing substrate concentrations, and controlling reaction parameters to maximize product formation and purity. iris-biotech.de

Two primary enzymes have been identified as highly effective for the synthesis of γ-Glu-Trp: bacterial γ-glutamyltranspeptidase (GGT) and glutaminase (B10826351) from Bacillus amyloliquefaciens.

Bacterial γ-Glutamyltranspeptidase (GGT): GGT (EC 2.3.2.2) is a well-characterized enzyme that catalyzes the transfer of a γ-glutamyl group from a donor molecule to an acceptor. nih.gov Bacterial GGTs are particularly useful as they can utilize inexpensive glutamine as the γ-glutamyl donor. ub.edupeptide.com The enzyme proceeds via a two-step mechanism involving the formation of a γ-glutamyl-enzyme intermediate, which is then subjected to a nucleophilic attack by the acceptor amino acid, L-tryptophan. sigmaaldrich.com

Bacillus amyloliquefaciens Glutaminase: L-glutaminase (EC 3.5.1.2) from Bacillus amyloliquefaciens has also proven to be an efficient biocatalyst for synthesizing γ-glutamyl peptides. iris-biotech.demdpi.com While primarily known for hydrolyzing glutamine, under specific conditions (notably alkaline pH), its transpeptidation activity is favored, enabling the formation of γ-glutamyl linkages. iris-biotech.debiosynth.com This enzyme has been successfully used to produce γ-L-glutamyl-L-tryptophan and its derivatives. iris-biotech.de

The choice and concentration of substrates are critical for optimizing the synthesis of γ-Glu-Trp. The process typically involves a γ-glutamyl donor and an acceptor.

γ-Glutamyl Donor: While L-glutamine is a common donor, the use of D-glutamine offers a significant advantage. Bacterial GGT can utilize D-glutamine as a donor but cannot use D-amino acids as acceptors. sigmaaldrich.com This stereospecificity is key to minimizing by-products. sigmaaldrich.comnih.gov

γ-Glutamyl Acceptor: L-tryptophan is an effective acceptor for the γ-glutamyl group in reactions catalyzed by both GGT and B. amyloliquefaciens glutaminase. nih.goviris-biotech.de

Concentration Ratios: The molar ratio of the donor to the acceptor influences the reaction yield.

For GGT-catalyzed synthesis of γ-D-glutamyl-L-tryptophan, an equimolar ratio of 50 mM D-glutamine to 50 mM L-tryptophan has been shown to be effective. nih.gov

In the synthesis of γ-L-glutamyl-L-tryptophan using B. amyloliquefaciens glutaminase, an excess of the acceptor is beneficial. An optimal ratio of 0.1 M L-glutamine to 0.3 M L-tryptophan (1:3) resulted in the highest yield. iris-biotech.de

Controlling the reaction environment is essential for maximizing enzyme activity and product yield. Key parameters include pH, temperature, and the duration of the reaction.

pH: The pH of the reaction medium is a critical factor, as it affects the ionization state of the substrates and the enzyme's active site. iris-biotech.de An alkaline environment generally favors the transpeptidation reaction over hydrolysis. sigmaaldrich.com

For bacterial GGT, a pH range of 9.0 to 9.5 is optimal. nih.gov

For B. amyloliquefaciens glutaminase, the optimal pH is 10.0 . iris-biotech.demdpi.com

Temperature: The optimal reaction temperature for both bacterial GGT and B. amyloliquefaciens glutaminase for this synthesis is 37°C . nih.goviris-biotech.de

Reaction Time: The optimal reaction time depends on the enzyme and substrate concentrations.

With bacterial GGT, a reaction time of 5 hours was sufficient to achieve a high conversion rate. nih.gov

Using B. amyloliquefaciens glutaminase, a shorter time of 3 hours was found to be optimal. iris-biotech.de

| Parameter | Bacterial GGT | Bacillus amyloliquefaciens Glutaminase |

|---|---|---|

| Optimal pH | 9.0 - 9.5 | 10.0 |

| Optimal Temperature | 37°C | 37°C |

| Optimal Reaction Time | 5 hours | 3 hours |

| Substrate Ratio (Donor:Acceptor) | 1:1 (50 mM D-Gln : 50 mM L-Trp) | 1:3 (0.1 M L-Gln : 0.3 M L-Trp) |

| Yield | 66% conversion (to γ-D-Glu-L-Trp) | 51.02% (for γ-L-Glu-L-Trp) |

A significant challenge in enzymatic synthesis is the formation of undesired by-products, such as γ-glutamylglutamine or poly-glutamylated products (e.g., γ-Glu-γ-Glu-Trp). mdpi.comnih.gov A key strategy to overcome this is the use of D-glutamine as the γ-glutamyl donor with bacterial GGT. Since GGT cannot transfer a γ-glutamyl moiety to another D-glutamine molecule, the formation of the common by-product γ-glutamylglutamine is prevented. sigmaaldrich.comnih.gov This approach dramatically increases the yield of the desired γ-D-glutamyl compound and simplifies the subsequent purification process. nih.gov In one study, this strategy increased the yield of a similar compound, γ-glutamyltaurine, from 25% to 71% by eliminating by-products. nih.gov

Chemical Synthesis Approaches for Gamma-Glutamyl-Tryptophan Analogs and Peptidomimetics

While enzymatic methods are efficient for producing γ-Glu-Trp itself, chemical synthesis, particularly solid-phase peptide synthesis (SPPS), provides a versatile platform for creating analogs and peptidomimetics. This approach allows for the incorporation of unnatural amino acids or modifications to the peptide backbone. However, the chemical synthesis of γ-glutamyl peptides presents a unique challenge: differentiating the α- and γ-carboxyl groups of glutamic acid to ensure that peptide bond formation occurs at the correct position. nih.gov

Solid-phase peptide synthesis (SPPS) is the standard method for chemically assembling peptides. peptide.com The process involves sequentially adding N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com To synthesize a γ-glutamyl peptide like γ-Glu-Trp, an orthogonal protection strategy is required. iris-biotech.depeptide.com

An effective strategy involves using a specially protected glutamic acid derivative, such as N-α-Fmoc-L-glutamic acid γ-allyl ester (Fmoc-Glu(OAll)-OH) . sigmaaldrich.comnih.govpeptide.com This building block allows for the selective formation of the γ-peptide bond.

The strategy proceeds as follows:

Attachment and Elongation: The synthesis begins by attaching the C-terminal amino acid (tryptophan) to the solid support resin. The standard Fmoc/tBu SPPS cycle is then used. The α-amino group is temporarily protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, while reactive side chains are protected by acid-labile groups (e.g., a tert-butoxycarbonyl (Boc) group for the indole (B1671886) nitrogen of tryptophan). iris-biotech.de

Incorporation of Protected Glutamic Acid: The Fmoc-Glu(OAll)-OH derivative is coupled to the N-terminus of the resin-bound tryptophan. At this stage, the α-amino group is protected by Fmoc, the α-carboxyl group is activated for coupling, and the γ-carboxyl group is protected by a stable allyl (All) ester.

Orthogonal Deprotection: The allyl protecting group on the γ-carboxyl group is selectively removed while the peptide remains on the resin and all other protecting groups (Fmoc and Boc) are intact. This deprotection is typically achieved using a palladium catalyst, such as Pd(PPh₃)₄, which does not affect the Fmoc or Boc groups. nih.govpeptide.com

γ-Linkage Formation: With the γ-carboxyl group now free, the next amino acid or molecule can be coupled at this position to form the desired γ-glutamyl linkage, creating the γ-Glu-Trp analog.

Final Cleavage: Once the full peptide analog is assembled, it is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

Cyclopeptide Synthesis and Novel Structure Generation (e.g., Cyclo-[Glu(Ile)-Glu(Trp)] - CP-88)

The unique structural properties of γ-glutamylated dipeptides make them valuable precursors in the synthesis of more complex molecules, such as cyclopeptides. The γ-linkage provides a different conformational flexibility compared to the standard α-peptide bond, influencing the final structure and properties of the resulting cyclic compound.

A notable example of a novel structure generated from a γ-glutamyl-tryptophan derivative is the cyclopeptide designated Cyclo-[Glu(Ile)-Glu(Trp)] , also known as CP-88 . mdpi.comnih.gov This compound is a peptidomimetic, a molecule that mimics the structure of a peptide. nih.gov

The synthesis of CP-88 involves the creation of a cyclic structure incorporating glutamate, isoleucine, and tryptophan residues. mdpi.com The process, as outlined in published research, involves preparing a linear peptide precursor containing the necessary amino acids. This linear precursor is then subjected to a cyclization reaction, where the N-terminus and C-terminus are joined to form the cyclic backbone. The specific methodology for CP-88 involves forming amide bonds between the side chains of the glutamic acid residues and the terminal amino and carboxyl groups of isoleucine and tryptophan, respectively, to create the final, stable cyclic structure. mdpi.com This strategic cyclization results in a novel molecular architecture with specific biological activities. mdpi.comnih.gov

Molecular and Cellular Mechanisms of Action of Gamma Glutamyl Tryptophan

Enzymatic Regulation and Metabolic Pathway Modulation

γ-Glu-Trp can also influence cellular function by modulating the activity of key enzymes involved in metabolic pathways, particularly those related to its constituent amino acid, tryptophan.

Tryptophan is an essential amino acid that is metabolized through several pathways, including the kynurenine (B1673888) and serotonin (B10506) pathways. frontiersin.orgfrontiersin.org The rate-limiting enzymes of these pathways are Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) for the kynurenine pathway, and Tryptophan Hydroxylase (TPH) for the serotonin pathway. frontiersin.orgfrontiersin.org

Research has shown that dietary supplementation with tryptophan oligopeptides, specifically identified as γ-[Glu]n-Trp, can influence the serotonin pathway. nih.gov Studies in animal models demonstrated that administration of γ-[Glu]n-Trp led to increased activity of TPH in several brain regions, including the hypothalamus, hippocampus, and prefrontal cortex. nih.gov TPH catalyzes the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the rate-limiting step in the synthesis of the neurotransmitter serotonin. frontiersin.orgnih.gov This suggests that γ-Glu-Trp can promote serotonin synthesis by boosting the activation of its key enzyme. nih.gov

Conversely, there is less direct evidence to suggest that γ-Glu-Trp significantly influences IDO, the primary extrahepatic enzyme that catabolizes tryptophan into kynurenine. frontiersin.org IDO is often induced by pro-inflammatory signals like interferon-gamma (IFN-γ). nih.govjci.org A study involving intravenous infusion of γ-Glu-Trp in humans found no significant change in the urinary excretion of 5-HT, suggesting that the dipeptide was not substantially converted to free tryptophan and subsequently metabolized through the serotonin or kynurenine pathways within the kidney under the experimental conditions. nih.gov This indicates that γ-Glu-Trp may not serve as a direct substrate or modulator for IDO in all tissues.

Table 2: Influence of γ-Glu-Trp on Tryptophan Metabolic Enzymes

| Enzyme | Metabolic Pathway | Observed Effect of γ-Glu-Trp | Research Finding |

| Tryptophan Hydroxylase (TPH) | Serotonin Synthesis | Increased Activity | Administration of γ-[Glu]n-Trp increased TPH activity in the hypothalamus, hippocampus, and prefrontal cortex in animal models. nih.gov |

| Indoleamine 2,3-Dioxygenase (IDO) | Kynurenine Pathway | No Significant Direct Modulation Observed | Infusion of γ-Glu-Trp did not lead to a significant increase in tryptophan metabolites in the kidney, suggesting a lack of significant conversion or modulation. nih.gov |

Impact on Other Relevant Enzyme Systems

The dipeptide gamma-L-glutamyl-L-tryptophan (γ-Glu-Trp) has been shown to interact with and modulate the activity of several enzyme systems beyond those directly responsible for its synthesis and degradation. These interactions contribute to its diverse biological effects.

Research has identified γ-Glu-Trp as a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV). tandfonline.comresearchgate.net DPP-IV is an enzyme involved in glucose metabolism, and its inhibitors are considered potential therapeutic agents for type II diabetes. tandfonline.com In one study, γ-Glu-Trp was among five γ-glutamyl dipeptides that demonstrated competitive inhibition of DPP-IV, with IC50 values in the range of 2 to 6.8 mM. tandfonline.comresearchgate.net

Furthermore, studies on the D-isomer, γ-D-Glu-Trp, have indicated an ability to reduce adenylate cyclase activity in macrophage and thymocyte membranes. cymitquimica.com In animal models of anxiety and depression, γ-[Glu]n-Trp was found to suppress the activity of indoleamine 2,3-dioxygenase (IDO), which is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. researchgate.net Concurrently, it increased the activity of tryptophan hydroxylase, the rate-limiting enzyme in the serotonin synthesis pathway. researchgate.net These modulatory effects on key enzymes in tryptophan metabolism pathways highlight a potential mechanism for its observed neurological effects. cymitquimica.comresearchgate.net

Interactive Data Table: Enzyme Systems Modulated by Gamma-Glu-Trp

| Enzyme System | Effect of γ-Glu-Trp | Research Finding |

| Dipeptidyl Peptidase-IV (DPP-IV) | Competitive Inhibition | Showed competitive inhibition with an IC50 value between 2 and 6.8 mM. tandfonline.comresearchgate.net |

| Adenylate Cyclase | Reduced Activity | γ-D-Glu-Trp reduced adenylate cyclase activity in macrophage and thymocyte membranes. cymitquimica.com |

| Indoleamine 2,3-dioxygenase (IDO) | Suppression of Activity | Suppressed the activity of this key rate-limiting enzyme of the kynurenine pathway. researchgate.net |

| Tryptophan Hydroxylase | Increased Activity | Increased the activity of this key rate-limiting enzyme of the serotonin pathway. researchgate.net |

Cellular Transport Mechanisms and Subcellular Localization

The transport of γ-glutamyl peptides, including γ-Glu-Trp, across cellular membranes and their subsequent localization are critical for their biological activity.

Cellular Transport

Due to their resistance to gastrointestinal digestion, γ-glutamyl peptides can reach the gastrointestinal tract intact. researchgate.net Their transport across the intestinal epithelium is thought to occur primarily through two main routes: the peptide transporter 1 (PepT1) and paracellular pathways. researchgate.net

In mammals, the metabolism of extracellular glutathione (B108866) (GSH) by γ-glutamyl transpeptidase (GGT) on the outer surface of the plasma membrane leads to the formation of γ-glutamyl amino acids. nih.govresearchgate.net These newly synthesized dipeptides, such as γ-Glu-Trp, are then transported into the cell. nih.gov While specific transporters for γ-Glu-Trp are not fully elucidated in all cell types, various amino acid transport systems are known to handle its constituent parts. For instance, in the central nervous system, large neutral amino acid (LNAA) transporters like LAT1 and LAT2 are responsible for moving amino acids such as tryptophan across cell membranes. nih.gov The transport of γ-glutamyl dipeptides like γ-Glu-met in yeast has been linked to the orphan transporter Seo1p. biorxiv.org

Subcellular Localization

The primary site of γ-glutamyl amino acid formation by GGT is the extracellular space, as GGT is a membrane-bound enzyme with its active site facing outwards. nih.govresearchgate.net Following transport into the cell, the precise subcellular localization of γ-Glu-Trp is not extensively documented. However, the localization of enzymes involved in its metabolism provides some context. In bacteria like E. coli, GGT is found in the periplasmic space. frontiersin.orgjst.go.jp In plants, γ-glutamyl peptidases (GGPs) involved in the processing of glutathione conjugates have been found in the cytosol. oup.com In human cells, different GGT isoenzymes show varied localization; for example, GGT5 has been localized to the nucleoli fibrillar center. proteinatlas.org The degradation of some γ-Glu-dipeptides in yeast involves both cytosolic (Dug2p/Dug3p complex) and vacuolar (Ecm38p) enzymes. biorxiv.org

Biological Roles and Functions in Defined Model Systems

Immunomodulatory Effects in Experimental Animal Models and Cell Cultures

Research into the immunomodulatory capabilities of gamma-Glu-Trp has often utilized a stereoisomer, γ-D-glutamyl-L-tryptophan (also known as SCV-07 or Golotimod), due to its enhanced stability and specific biological effects.

Studies have indicated that γ-D-Glu-L-Trp can influence T-lymphocyte functions. It has been reported to stimulate the differentiation of T-lymphocytes and enhance specific immune responses in mice. nih.gov The proposed mechanism involves shifting the balance of T helper (Th) cell subsets. Evidence suggests that the compound may promote a shift from a Th2-dominated response to a Th1-dominated response. asco.org This is a critical aspect of immune regulation, as Th1 cells are pivotal for cell-mediated immunity against intracellular pathogens. The dipeptide is thought to act as an immunomodulating agent, potentially by reducing adenylate cyclase activity in thymocyte membranes. cymitquimica.com

Consistent with its effects on T-cell differentiation, γ-D-Glu-L-Trp has been shown to modulate the production of key cytokines. In murine models, its administration was linked to enhanced production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.gov IL-2 is a crucial cytokine for T-cell proliferation and the development of an effective immune response. nih.govtandfonline.com IFN-γ, a hallmark cytokine of Th1 cells, plays a significant role in both innate and adaptive immunity, particularly against viral and intracellular bacterial infections. tandfonline.comwikipedia.org

Further mechanistic studies using the Jurkat T-cell line demonstrated that γ-D-Glu-L-Trp (SCV-07) could inhibit the phosphorylation of STAT3 induced by cytokines like IL-10 and IFN-α. asco.org The STAT3 signaling pathway is a critical regulator of immune responses, and its inhibition can alter cytokine production profiles. For instance, in animal models, treatment with SCV-07 led to a significant decrease in STAT3-induced cytokines such as MCP-1 and IL-12p40, which are implicated in immune pathology. asco.org

Antioxidant Activities and Redox Homeostasis in Vitro

The antioxidant properties of the L-form of the dipeptide, γ-L-glutamyl-L-tryptophan, have been systematically evaluated through various in vitro assays.

The presence of the tryptophan residue, with its electron-rich indole (B1671886) ring, and the glutamic acid residue contributes to the dipeptide's ability to neutralize free radicals. mdpi.com Studies have demonstrated that γ-L-Glu-L-Trp exhibits potent, dose-dependent scavenging activity against several types of radicals. mdpi.com

It effectively scavenges the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. mdpi.com Furthermore, it shows significant capability in scavenging the superoxide (B77818) anion (O₂•⁻), a biologically relevant reactive oxygen species. mdpi.com The efficiency of this scavenging activity is often quantified by the EC₅₀ value, which represents the concentration of the antioxidant required to achieve 50% of the maximal effect.

| Radical Scavenging Activity of γ-L-Glu-L-Trp | | :--- | :--- | | Assay | EC₅₀ Value | | DPPH Radical Scavenging | 0.2999 mg/mL mdpi.com | | ABTS Radical Scavenging | 67.6597 µg/mL mdpi.com | | Superoxide Anion Scavenging | 5.99 mg/mL mdpi.com |

This table presents the half-maximal effective concentration (EC₅₀) of γ-L-Glu-L-Trp in different radical scavenging assays, indicating its potency as an antioxidant.

Transition metals like iron (Fe²⁺) can participate in Fenton-type reactions, generating highly destructive hydroxyl radicals and contributing to oxidative stress. nih.gov The ability of a compound to chelate these metal ions can be a significant antioxidant mechanism. The structure of a peptide, particularly the presence of acidic amino acid residues like glutamic acid, is crucial for this activity. mdpi.com

However, research indicates that while γ-L-Glu-L-Trp possesses some chelating ability, it is not a potent iron chelator. mdpi.com Studies comparing it with γ-L-glutamyl-γ-L-glutamyl-L-tryptophan (γ-EEW) found that the latter, with its additional glutamic acid residue, demonstrated significantly higher iron-chelating activity (76.22%). This suggests that the number of carboxyl groups in the peptide chain is a key determinant of its metal ion chelating capacity. mdpi.com

Physiological Roles in Microbial Systems

In microbial systems, particularly bacteria, the metabolism of γ-glutamyl peptides is closely linked to the enzyme γ-glutamyl transpeptidase (GGT). frontiersin.orgnih.gov GGT is a key enzyme that catalyzes the transfer of a γ-glutamyl moiety from a donor, such as glutathione (B108866) or other γ-glutamyl compounds, to an acceptor molecule, which can be an amino acid or a peptide. frontiersin.org

Bacteria like E. coli can utilize exogenous γ-glutamyl peptides, including by inference γ-Glu-Trp, as a source of amino acids. nih.gov The GGT enzyme, often located in the periplasmic space, is believed to catalyze the initial cleavage of these peptides. frontiersin.orgnih.gov This function is critical for the salvage or recycling of constituent amino acids, such as cysteine from glutathione, which can then be used for various metabolic processes. nih.gov Therefore, in a microbial context, γ-Glu-Trp can serve as a nutrient source, with its breakdown and utilization being mediated by enzymes like GGT. This highlights a role in bacterial nutrition and metabolic economy. nih.govnih.gov

Exploration of Functions in Plant Biochemistry

In plants, the metabolism of gamma-glutamyl peptides is intricately linked with sulfur metabolism and the synthesis of a vast array of phytochemicals, many of which are crucial for defense against herbivores and pathogens.

Glutathione is a major form of reduced sulfur in plant cells and plays a central role in sulfur storage and transport. biorxiv.orgunipd.it The metabolism of glutathione and its conjugates is therefore a key aspect of plant sulfur metabolism. Gamma-glutamyl peptidases (GGPs) in plants are directly involved in this process.

In Arabidopsis thaliana, cytosolic γ-glutamyl peptidases, GGP1 and GGP3, have been shown to process glutathione S-conjugates. oup.com These conjugates are formed when glutathione is attached to various endogenous or xenobiotic compounds, often as a detoxification mechanism. The processing of these conjugates by GGPs is a critical step in their further metabolism.

Specifically, GGP1 plays a dual role in both primary and secondary sulfur metabolism. It participates in the turnover of glutathione itself and is also involved in the biosynthesis of sulfur-containing defense compounds like glucosinolates by processing glutathione conjugates. biorxiv.org This demonstrates a direct and vital link between gamma-glutamyl peptide metabolism and the broader network of sulfur assimilation and utilization in plants.

The involvement of gamma-glutamyl peptides in plant biochemistry extends to the biosynthesis of various phytochemicals, including important defense compounds derived from tryptophan. The synthesis of many of these compounds requires the incorporation of sulfur, a process in which glutathione often acts as the sulfur donor. oup.com

Research in Arabidopsis has provided compelling evidence for the role of gamma-glutamyl peptidases in the biosynthesis of glucosinolates and the phytoalexin camalexin, both of which are derived from tryptophan. oup.comoup.com The biosynthesis of these compounds involves the formation of glutathione S-conjugates as intermediates. Cytosolic γ-glutamyl peptidases (GGP1 and GGP3) are responsible for processing these intermediates. oup.com Mutants lacking these enzymes show altered levels of glucosinolates and accumulate glutathione-conjugated intermediates, confirming the essential role of these peptidases in the pathway. oup.com

Furthermore, glutathione and tryptophan metabolism have been shown to be required for plant immunity during the hypersensitive response, a form of programmed cell death that limits the spread of pathogens. pnas.orgpnas.org This suggests that the interplay between these two metabolic pathways, potentially involving gamma-glutamyl-tryptophan or related molecules, is crucial for the plant's defense system. The synthesis of tryptophan-derived phytochemicals is essential for resistance against certain pathogens. pnas.orgpnas.org

Advanced Analytical Methodologies for Research on Gamma Glutamyl Tryptophan

High-Resolution Chromatographic Techniques

Chromatography is fundamental to the analysis of γ-Glu-Trp, allowing for its separation from other closely related compounds and interfering substances. The choice of chromatographic technique depends on the sample complexity, the required resolution, and the analytical objective, whether it is for quantification or purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and peptides, including γ-glutamyl peptides. Reversed-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The elution of compounds is typically achieved by gradually increasing the concentration of an organic solvent, such as acetonitrile (B52724) or methanol, in the mobile phase. google.com

For compounds like γ-Glu-Trp that lack a strong chromophore, derivatization is often required for UV-Vis or fluorescence detection. mdpi.comresearchgate.netnih.gov Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to tag the peptide, enhancing detection sensitivity. researchgate.net However, the primary role of HPLC in modern γ-Glu-Trp analysis is often as the separation front-end for mass spectrometry, which circumvents the need for derivatization by providing specific and sensitive detection. researchgate.netresearchgate.net HPLC methods have been developed for the analysis of γ-glutamyltransferase, the enzyme responsible for synthesizing γ-glutamyl peptides, by measuring the product of the enzymatic reaction. nih.gov

Table 1: Example HPLC Conditions for Amino Acid and Peptide Analysis This table provides a general example of HPLC parameters; specific conditions for γ-Glu-Trp may vary.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Poroshell 120 EC-C18 (3 mm × 100 mm, 2.7 μm) | mdpi.com |

| Mobile Phase A | Methanol | mdpi.com |

| Mobile Phase B | 0.05M Sodium Acetate:Methanol (9:1, v/v), pH 8.0 | mdpi.com |

| Flow Rate | 0.3 mL/min | mdpi.com |

| Detection | UV-Vis at 254 nm (after derivatization) | mdpi.com |

| Temperature | 30 °C | mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particle sizes. This results in substantially higher resolution, greater sensitivity, and faster analysis times. lcms.cz UPLC is particularly well-suited for resolving complex mixtures containing multiple γ-glutamyl peptides. nih.gov

In the analysis of γ-Glu-Trp and its polymers (γ-[Glu]n-Trp), UPLC systems equipped with a C18 column have demonstrated the ability to separate these peptides effectively. nih.gov The enhanced resolution allows for the clear distinction between peptides that differ by a single glutamyl residue. Research has shown that UPLC methods are more sensitive than HPLC methods for the analysis of γ-glutamyl peptides. nih.gov The combination of UPLC with high-resolution mass spectrometry provides a powerful tool for both identification and quantification. umich.edu

Ion-exchange chromatography (IEC) and gel filtration chromatography (GFC) are valuable techniques, often used for the preparative-scale purification or initial fractionation of γ-Glu-Trp from complex extracts before final analysis by HPLC or UPLC. researchgate.net

Ion-Exchange Chromatography (IEC) separates molecules based on their net surface charge. creative-biostructure.comlibretexts.org The separation is achieved by the reversible interaction of charged analytes with an oppositely charged stationary phase. libretexts.org Since the net charge of γ-Glu-Trp is dependent on the pH of the buffer, IEC conditions can be optimized to selectively bind and elute the target peptide. creative-biostructure.com This method has been historically used to isolate various γ-glutamyl peptides from natural sources like seeds. researchgate.net The process typically involves sample loading, washing away unbound molecules, and then eluting the bound molecules by changing the pH or increasing the salt concentration of the mobile phase. creative-biostructure.com

Gel Filtration Chromatography (GFC) , also known as size-exclusion chromatography (SEC), separates molecules based on their size (hydrodynamic volume). obrnutafaza.hr The stationary phase consists of porous beads. obrnutafaza.hr Larger molecules are excluded from the pores and elute first, while smaller molecules like γ-Glu-Trp can penetrate the pores to varying degrees and therefore have a longer path, eluting later. This technique is effective for separating γ-glutamyl peptides from larger proteins or smaller molecules like free amino acids. researchgate.netobrnutafaza.hrpnas.org It is particularly useful as an initial clean-up step in the purification process. researchgate.netresearchgate.net

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of γ-Glu-Trp. It provides molecular weight information, aids in structural elucidation through fragmentation patterns, and enables highly sensitive and specific quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of low-abundance peptides like γ-Glu-Trp in complex biological matrices. researchgate.netumich.edunih.gov The technique involves coupling an LC system (either HPLC or UPLC) to a tandem mass spectrometer, which consists of two mass analyzers separated by a collision cell.

In a typical LC-MS/MS workflow, the parent ion corresponding to the mass-to-charge ratio (m/z) of γ-Glu-Trp is selected in the first mass analyzer. This ion is then fragmented in the collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive, as it monitors a unique parent-to-product ion transition for the analyte. researchgate.netnih.gov This method has been successfully applied to quantify various γ-glutamyl peptides in biological samples like cell lines and plasma, as well as in fermented foods. researchgate.netumich.edu

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) combines a quadrupole mass analyzer with a high-resolution time-of-flight mass analyzer. This hybrid instrument provides high mass accuracy for both precursor and product ions, making it exceptionally powerful for the identification of unknown compounds and the structural confirmation of target analytes like γ-Glu-Trp. nih.gov

Q-TOF-MS/MS is extensively used to identify novel γ-glutamyl peptides in reaction mixtures and natural extracts. nih.govresearchgate.net For instance, in studies on the enzymatic synthesis of γ-[Glu]n-Trp peptides, UPLC-Q-TOF-MS/MS was used to identify products such as γ-l-glutamyl-l-tryptophan (γ-EW), γ-l-glutamyl-γ-l-glutamyl-l-tryptophan (γ-EEW), and others based on their accurate molecular mass and characteristic fragmentation patterns. nih.gov The high mass accuracy also allows for the assessment of product purity by detecting potential impurities and side-products with very similar masses. nih.govmdpi.com

Table 2: UPLC-Q-TOF-MS/MS Parameters for the Analysis of γ-Glutamyl-Tryptophan Peptides This table is a representative example based on published research.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | Agilent 1290 series UPLC | nih.gov |

| Column | Agilent ZORBAX RRHD SB-C18 (2.1 mm × 50 mm, 1.8 μm) | nih.gov |

| Mobile Phase A | 0.1% formic acid-water solution | nih.gov |

| Mobile Phase B | 0.1% formic acid-methanol water solution | nih.gov |

| Mass Spectrometer | maXis Impact Q-TOF MS/MS (Bruker Daltonics) | nih.gov |

| Ionization Source | Electrospray ionization (ESI) | nih.gov |

| Mass Range | 40–1700 m/z | acs.org |

| Collision Energy | 30 V (Data-dependent acquisition) | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive confirmation of the molecular structure of γ-Glu-Trp. This non-destructive technique provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-13 (¹³C), within the molecule. By analyzing the chemical shifts, coupling constants, and through-space correlations, researchers can piece together the complete covalent structure and stereochemistry of the dipeptide.

The structural confirmation of γ-Glu-Trp relies on a suite of 1D and 2D NMR experiments. researchgate.net One-dimensional ¹H NMR provides initial information on the number and types of protons, while ¹³C NMR reveals the carbon skeleton. More advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. For instance, HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, which is crucial for linking the glutamyl and tryptophan moieties across the gamma-amide bond. researchgate.net

Predicted NMR data for L-gamma-Glutamyl-L-tryptophan provides a reference for experimental verification. The chemical shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the peptide backbone and the side-chain conformations. hmdb.caresearchgate.net

Below are the predicted ¹H and ¹³C NMR chemical shifts for L-gamma-Glutamyl-L-tryptophan in D₂O, which serve as a benchmark for experimental analysis. hmdb.ca

Predicted ¹H and ¹³C NMR Chemical Shifts for gamma-Glu-Trp

Spectrophotometric and Fluorometric Assays for Activity Quantification

The quantification of activity related to this compound often involves measuring the enzymatic activity of gamma-glutamyl transpeptidase (GGT) or glutaminase (B10826351), the enzymes responsible for its synthesis. nih.govfrontiersin.orgmdpi.com These assays are crucial for understanding the kinetics and regulation of this compound formation in various biological systems. Both spectrophotometric and fluorometric methods are widely employed, offering different levels of sensitivity and throughput.

Spectrophotometric Assays

Spectrophotometric assays for GGT activity commonly utilize a chromogenic substrate, such as L-γ-glutamyl-p-nitroanilide (GpNA). acs.org In the presence of GGT, the γ-glutamyl moiety is cleaved, releasing p-nitroaniline, a yellow-colored product that can be quantified by measuring the increase in absorbance at a specific wavelength, typically around 405-410 nm. acs.orgnih.gov The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample. While robust and widely used, these assays can sometimes be limited by the sensitivity required for samples with low enzyme activity.

Fluorometric Assays

Fluorometric assays offer significantly higher sensitivity compared to their spectrophotometric counterparts. nih.gov These assays employ fluorogenic substrates that are non-fluorescent until they are acted upon by the enzyme. A common substrate is L-γ-glutamyl-7-amido-4-methylcoumarin (L-γ-glutamyl-AMC). nih.govabcam.com GGT cleaves this substrate to release the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The increase in fluorescence, measured at specific excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 460 nm), provides a highly sensitive measure of GGT activity, capable of detecting as low as 0.02 mIU of the enzyme. nih.govabcam.com Another fluorogenic substrate used is gamma-glutamyl-7-amino-4-(trifluoromethyl)coumarin, which releases a fluorescent product upon enzymatic cleavage. nih.gov

Direct Quantification using HPLC

While enzymatic assays are excellent for determining the rate of potential synthesis, High-Performance Liquid Chromatography (HPLC) offers a direct method for the quantification of this compound itself. mdpi.com This technique separates the components of a mixture based on their physicochemical properties, allowing for the isolation and quantification of the target dipeptide. Derivatization of the amino acids with reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) can enhance detection by UV-Vis or fluorescence detectors, increasing the sensitivity and specificity of the method. mdpi.comnih.gov LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) provides even greater specificity and sensitivity for the absolute quantification of this compound in complex biological samples. nih.gov

The table below summarizes the key parameters for common spectrophotometric and fluorometric assays used to quantify the activity of enzymes involved in this compound synthesis.

Parameters for Spectrophotometric and Fluorometric Activity Assays

Structure Activity Relationship Sar Studies of Gamma Glutamyl Tryptophan and Analogs

Influence of the Gamma-Peptide Bond on Biological Activity

The presence of a gamma-peptide bond, where the glutamic acid residue is linked via its gamma-carboxyl group instead of the typical alpha-carboxyl group, is a crucial determinant of the biological activity of γ-Glu-Trp. This unconventional linkage provides resistance to degradation by some peptidases, potentially increasing its bioavailability and duration of action. ffhdj.com

Research has shown that the gamma-linkage is essential for certain biological effects. For instance, while L-Glu-D-Trp with a standard alpha-peptide bond did not show stimulatory effects on certain hematopoietic stem cells, the gamma-linked counterpart, L-γ-Glu-D-Trp, was found to stimulate their proliferation. nih.gov This highlights that the type of peptide bond is a significant factor influencing the dipeptide's biological function. nih.gov Furthermore, studies on the calcium-sensing receptor (CaSR) have demonstrated that the γ-L-glutamyl linkage is a strict requirement for agonist activity; the corresponding α-Glu-Val was found to be inactive. jst.go.jp This underscores the importance of the gamma-glutamyl moiety in the interaction with this receptor.

The gamma-glutamyl transpeptidase (GGT) is a key enzyme involved in the metabolism of gamma-glutamyl compounds. frontiersin.orgfrontiersin.org It catalyzes the transfer of the gamma-glutamyl group from a donor to an acceptor molecule. frontiersin.orgcellsciences.com The unique structure of the gamma-peptide bond is central to this process.

Contribution of the Tryptophan Moiety to Receptor Binding and Functional Effects

The tryptophan residue in γ-Glu-Trp plays a significant role in its interaction with receptors and subsequent biological effects. Tryptophan, with its large, hydrophobic indole (B1671886) side chain, is known to be important in the folded structure and binding sites of many proteins. researchgate.net It can participate in hydrophobic interactions and act as a hydrogen bond donor, contributing to the stability of protein-ligand complexes. researchgate.net

In the context of γ-Glu-Trp, the tryptophan moiety is crucial for its activity at the calcium-sensing receptor (CaSR), which is implicated in "kokumi" taste sensation and various physiological processes. jst.go.jptandfonline.com While the N-terminal γ-L-glutamyl residue is essential for CaSR activation, the properties of the second amino acid, in this case, tryptophan, modulate the activity. jst.go.jpresearchgate.net Studies on various γ-glutamyl dipeptides have shown that the nature of the side chain of the second amino acid is critical. jst.go.jp Large and hydrophobic side chains can be accommodated, but their size and nature influence the potency of CaSR activation. jst.go.jp

Furthermore, tryptophan and its metabolites can interact with various receptors, including the aryl hydrocarbon receptor (AhR), and are precursors to important signaling molecules like serotonin (B10506). imrpress.comnih.govfrontiersin.org The presence of the tryptophan moiety in γ-Glu-Trp suggests potential for a broader range of biological activities beyond CaSR activation, including roles in immune response and neurological processes. nih.govresearchgate.netsciopen.com

Stereochemical Considerations: Effects of D- vs. L-Configurations of Constituent Amino Acids

The stereochemistry of the constituent amino acids, referring to their D- or L-configuration, is a critical factor governing the biological activity of γ-Glu-Trp and its analogs. masterorganicchemistry.combiopharmaspec.comlibretexts.orglibretexts.org Generally, naturally occurring amino acids in proteins are in the L-configuration. biopharmaspec.com

Studies have shown that the stereochemistry of both the glutamic acid and tryptophan residues significantly impacts the biological effects of the dipeptide. For instance, all L-amino acid-containing dipeptides like L-γ-Glu-L-Trp had no effect on the proliferation of certain hematopoietic progenitor cells in intact bone marrow. nih.gov In contrast, the inversion to a D-amino acid, as seen in D-γ-Glu-D-Trp and D-γ-Glu-L-Trp, resulted in inhibitory effects on the proliferation of these cells. nih.gov

Specifically for the glutamic acid residue, its optical form is a key determinant of the dipeptide's biological activity. nih.gov The L-configuration of the glutamyl residue is essential for activating the calcium-sensing receptor (CaSR). jst.go.jp Dipeptides with a γ-D-Glu residue, such as γ-D-Glu-Val, were found to be inactive. jst.go.jp Similarly, for the second amino acid in the dipeptide, an L-configuration is required for CaSR activity. jst.go.jp For example, γ-Glu-D-Val was inactive, in contrast to the active γ-Glu-L-Val. jst.go.jp This highlights that the specific spatial arrangement of the amino acid side chains is crucial for proper interaction with the receptor binding site. jst.go.jp

The following table summarizes the observed effects of different stereoisomers of γ-Glu-Trp on hematopoietic progenitor cells:

| Compound | Effect on Hematopoietic Progenitor Cell Proliferation |

| L-γ-Glu-L-Trp | No effect nih.gov |

| D-γ-Glu-D-Trp | Inhibition nih.gov |

| D-γ-Glu-L-Trp | Inhibition nih.gov |

| L-γ-Glu-D-Trp | Stimulation nih.gov |

Impact of Peptide Chain Length and Sequential Variations (e.g., γ-[Glu]n-Trp Series)

The length of the peptide chain and the sequence of amino acids are important factors that influence the biological activity of γ-Glu-Trp analogs. Studies on a series of peptides with repeating gamma-glutamyl units, denoted as γ-[Glu]n-Trp, have provided insights into how chain elongation affects function.

Research has demonstrated that γ-[Glu]n-Trp oligopeptides, where 'n' can be 1, 2, or 3, exhibit biological activities such as ameliorating anxiety and depression-like behaviors in animal models. nih.govresearchgate.net These studies suggest that extending the gamma-glutamyl chain can still result in active compounds. For instance, a mixture containing γ-Glu-Trp, γ-Glu-γ-Glu-Trp (γ-EEW), and γ-Glu-γ-Glu-γ-Glu-Trp (γ-EEEW) was shown to have antioxidant properties. researchgate.net

The activity of these peptides can also be influenced by their ability to interact with specific receptors. For example, γ-[Glu]n=1,2-Phe/-Met/-Val have been shown to stimulate the secretion of gastrointestinal hormones by activating the calcium-sensing receptor (CaSR). tandfonline.comsochob.cl This suggests that the length of the gamma-glutamyl chain can modulate the interaction with the CaSR. While dipeptides and tripeptides are often the focus of study, the degradation of longer peptides can also release bioactive smaller fragments. researchgate.net

The following table presents the yields of different γ-[Glu]n-Trp peptides synthesized enzymatically under specific conditions:

| Peptide | Yield (%) |

| γ-L-glutamyl-L-tryptophan (γ-EW) | 51.02% researchgate.net |

| γ-L-glutamyl-γ-L-glutamyl-L-tryptophan (γ-EEW) | 26.12% researchgate.net |

| γ-L-glutamyl-γ-L-glutamyl-γ-L-glutamyl-L-tryptophan (γ-EEEW) | 1.91% researchgate.net |

These findings indicate that while γ-Glu-Trp itself is a potent bioactive molecule, variations in the peptide chain length can lead to a range of compounds with potentially different or enhanced biological activities.

Future Research Trajectories and Potential As Research Probes

Elucidation of Novel Biological Functions in Underexplored Model Organisms

While some of the physiological effects of γ-Glu-Trp have been studied, its complete biological activity profile remains to be fully uncovered. Future research should focus on exploring its functions in a wider range of model organisms beyond initial studies in mice. Investigating its effects in organisms like zebrafish, Caenorhabditis elegans, or even in specific cell lines from various tissues could reveal novel biological pathways and molecular targets. This comparative approach can provide insights into the evolutionary conservation of its mechanisms of action and potentially identify new therapeutic applications.

Advanced Enzymatic Engineering for Tailored Gamma-Glutamyl Peptides

The enzymatic synthesis of γ-Glu-Trp, primarily using γ-glutamyltranspeptidases (GGTs) and glutaminases, offers a green and efficient production method. nih.govnih.govjst.go.jp Future research will likely focus on the advanced enzymatic engineering of these biocatalysts. Techniques such as site-directed mutagenesis and directed evolution could be employed to enhance enzyme stability, improve catalytic efficiency, and tailor substrate specificity. acs.org This would not only optimize the yield of γ-Glu-Trp but also enable the synthesis of novel γ-glutamyl peptides with customized properties for specific applications in the food and pharmaceutical industries. For instance, engineering enzymes to favor the formation of dipeptides over longer oligopeptides could streamline purification processes and increase the cost-effectiveness of production. nih.govnih.gov

Development of Gamma-Glutamyl-Tryptophan as a Biochemical Tool or Probe

The specific interaction of γ-Glu-Trp with biological targets, such as the calcium-sensing receptor (CaSR), positions it as a potential biochemical tool or probe. tandfonline.comresearchgate.net Future studies could focus on developing fluorescently or radioactively labeled γ-Glu-Trp derivatives. These probes would be invaluable for studying the distribution, dynamics, and function of its receptors in living cells and tissues. Such tools could be used in high-throughput screening assays to identify other molecules that interact with the same receptors or to visualize receptor trafficking and signaling in real-time. The development of responsive probes that change their fluorescent properties upon binding to their target could also provide a powerful method for quantifying receptor activity. acs.org

Application of Computational Biology and Systems Biology Approaches for Predictive Modeling

Computational biology and systems biology offer powerful tools for predicting the biological activities and interactions of molecules like γ-Glu-Trp. unipr.it Molecular docking and molecular dynamics simulations can be used to model the interaction of γ-Glu-Trp with its receptors at an atomic level, providing insights into the structural basis of its activity. spkx.net.cn These computational models can help in the rational design of new γ-glutamyl peptides with enhanced or modified activities. Furthermore, systems biology approaches can integrate data from genomics, proteomics, and metabolomics to build comprehensive models of the cellular response to γ-Glu-Trp. This can help in predicting its effects on complex biological networks and identifying potential off-target effects or synergistic interactions with other molecules. A computational study has already been initiated to investigate the molecular basis of the activity of kokumi-active γ-glutamyl tripeptides and to identify novel potential sequences. unipr.it

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.